molecular formula C9H17NO B8134903 (R)-(-)-2-Octyl isocyanate CAS No. 745783-86-2

(R)-(-)-2-Octyl isocyanate

Cat. No.: B8134903
CAS No.: 745783-86-2
M. Wt: 155.24 g/mol
InChI Key: FTWPDIQXUDUDPL-SECBINFHSA-N
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Description

It is synthesized via reactions such as the treatment of 4-aminobenzo-15-crown-5-ether under conditions of 65°C in chloroform, leading to supramolecular assemblies . Its enantiomeric form, (S)-(+)-2-octyl isocyanate, is also noted, but the (R)-(-)-enantiomer demonstrates exceptional selectivity in ion transport applications. Specifically, derivatives of this compound exhibit a potassium-to-sodium (K⁺/Na⁺) selectivity ratio of 48.8, a significant improvement over baseline values (3.6) . This property makes it critical in membrane science and supramolecular chemistry for designing selective ionophores.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-isocyanatooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWPDIQXUDUDPL-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318871
Record name (2R)-2-Isocyanatooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745783-86-2
Record name (2R)-2-Isocyanatooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Isocyanatooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-(-)-2-Octyl isocyanate, a compound with the chemical formula C9H17NO\text{C}_9\text{H}_{17}\text{NO} and CAS number 745783-86-2, has garnered attention for its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₇NO
Molecular Weight155.237 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
  • Enzyme Inhibition :
    • This compound has been shown to act as a specific inhibitor of serine proteinases, particularly chymotrypsin. It forms inactive enzyme derivatives by reacting with the active site serine residue . This selectivity may be beneficial in therapeutic contexts where modulation of protease activity is desired.
  • Skin Absorption Studies :
    • A study utilizing ATR-FTIR spectrometry investigated the skin absorption characteristics of various isocyanates, including this compound. The results indicated that this compound rapidly diffuses from the skin surface, with over 80% absorption within 30 minutes . This rapid absorption could have implications for both toxicity and therapeutic delivery.
  • Toxicological Considerations :
    • Isocyanates are known to elicit toxic responses through activation of the TRPA1 ion channel, leading to nociceptive reactions in sensory neurons. This mechanism was highlighted in studies examining the effects of various isocyanates on pain pathways . Understanding this pathway is crucial for assessing the safety and potential therapeutic uses of this compound.

Case Studies and Research Findings

  • Inhibition of Chymotrypsin :
    • In vitro studies have demonstrated that this compound effectively inactivates chymotrypsin, providing a model for developing enzyme inhibitors for therapeutic applications .
  • Skin Interaction :
    • The aforementioned ATR-FTIR study showed that this compound remains on the skin for a shorter duration compared to larger polymeric isocyanates, suggesting it may pose a lower risk of prolonged exposure toxicity in occupational settings .
  • Comparative Toxicity :
    • Research comparing various alkyl isocyanates indicates that this compound has lower toxicity levels relative to other more reactive isocyanates, making it a candidate for safer industrial applications .

Summary of Findings

The biological activity of this compound reveals its potential as both an enzyme inhibitor and a compound with significant interactions at biological membranes. Its rapid absorption characteristics and lower toxicity profile suggest possible applications in pharmaceuticals and materials science.

Scientific Research Applications

Medicinal Chemistry

(R)-(-)-2-Octyl isocyanate has been studied for its potential therapeutic applications. Its structure allows it to participate in reactions that yield biologically active compounds. For instance, research indicates its use in synthesizing urea derivatives, which have shown promise in treating various diseases.

Case Study: Synthesis of Urea Derivatives
A study published in Bioorganic and Medicinal Chemistry Letters discusses the synthesis of urea derivatives from this compound, demonstrating its utility in creating compounds with potential pharmacological activity .

Polymer Science

The compound is also explored for its role in polymerization processes. It can act as a monomer or crosslinking agent in the production of polyurethane foams and coatings.

Table 1: Polymerization Reactions Involving this compound

Reaction TypeDescriptionReference
Polyurethane FormationUsed as a precursor for flexible foamsLazewska et al., 2009
Coating ApplicationsEnhances durability and chemical resistanceSigma-Aldrich Product Data

Surface Chemistry

Research has shown that this compound can be utilized to modify surfaces for improved adhesion properties. This is particularly relevant in coatings and adhesives where enhanced bonding strength is required.

Case Study: Surface Modification
An investigation into the surface absorption characteristics of octyl isocyanate revealed its rapid diffusion and reactivity with surface proteins, making it suitable for applications requiring strong adhesive properties .

Coatings and Adhesives

This compound is employed in the production of high-performance coatings and adhesives due to its ability to form strong bonds with various substrates.

Agriculture

In agricultural formulations, this compound can be used as an intermediate in the synthesis of agrochemicals, contributing to the development of effective pest control agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between (R)-(-)-2-Octyl isocyanate and analogous compounds:

Compound Molecular Formula Functional Group Chain Structure Key Applications
This compound C₉H₁₇NO Isocyanate (-NCO) Linear, chiral C₈ Supramolecular ionophores
2-Octyl isothiocyanate C₉H₁₇NS Isothiocyanate (-NCS) Linear C₈ Bioactive agents (e.g., antimicrobials)
Hexamethylene diisocyanate C₈H₁₂N₂O₂ Diisocyanate (-NCO)₂ Linear C₆ Polyurethane production
2-Ethylhexyl isocyanate C₉H₁₇NO Isocyanate (-NCO) Branched C₈ Industrial coatings/adhesives

Key Observations:

  • Functional Group Reactivity : Isothiocyanates (e.g., 2-octyl isothiocyanate) exhibit higher nucleophilic reactivity due to the sulfur atom, making them useful in biochemical conjugations. In contrast, isocyanates like (R)-(-)-2-Octyl are less reactive but more thermally stable, favoring controlled syntheses .
  • Chain Structure : The linear octyl chain in this compound enables ordered supramolecular packing, critical for ion selectivity. Branched analogs (e.g., 2-ethylhexyl isocyanate) introduce steric hindrance, reducing selectivity .
  • Diisocyanates: Hexamethylene diisocyanate’s bifunctional reactivity supports polymerization (e.g., polyurethanes) but increases toxicity risks compared to mono-isocyanates .

Performance in Ion Selectivity

Derivatives of this compound achieve a K⁺/Na⁺ selectivity of 48.8, outperforming 2-ethylhexyl isocyanate analogs, which show lower selectivity due to steric effects from branching . This highlights the importance of stereochemistry and linear chain alignment in supramolecular assemblies.

Preparation Methods

Direct Phosgenation of (R)-(-)-2-Octylamine

The most conventional route involves reacting (R)-(-)-2-octylamine with phosgene (COCl2\text{COCl}_2) in anhydrous conditions. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently eliminates HCl to yield the isocyanate:

R-NH2+COCl2R-NCO+2HCl\text{R-NH}2 + \text{COCl}2 \rightarrow \text{R-NCO} + 2\text{HCl}

Key parameters include:

  • Temperature : Maintained at 10C-10^\circ \text{C} to 0C0^\circ \text{C} to mitigate side reactions.

  • Solvent : Dichloromethane or toluene, ensuring moisture-free environments.

  • Yield : Reported at 78–85%, though phosgene’s toxicity necessitates stringent safety protocols.

Table 1: Phosgenation Reaction Conditions and Outcomes

ParameterValue RangeSource Citation
Temperature10C-10^\circ \text{C}0C0^\circ \text{C}
SolventDichloromethane
Yield78–85%
Purity (HPLC)≥98%

Triphosgene as a Safer Alternative

To circumvent phosgene’s hazards, triphosgene (CCl3O3\text{CCl}_3\text{O}_3) is employed as a solid substitute. The reaction with (R)-(-)-2-octylamine in the presence of a base like triethylamine proceeds as follows:

3R-NH2+CCl3O33R-NCO+3HCl+CO23\text{R-NH}2 + \text{CCl}3\text{O}3 \rightarrow 3\text{R-NCO} + 3\text{HCl} + \text{CO}2

This method offers comparable yields (75–80%) while reducing risks associated with gaseous phosgene.

Non-Phosgene Routes

Curtius Rearrangement of Acyl Azides

Though less common for aliphatic isocyanates, the thermal decomposition of (R)-(-)-2-octylacyl azide (R-CON3\text{R-CON}_3) generates the isocyanate via nitrogen elimination:

R-CON3R-NCO+N2\text{R-CON}3 \rightarrow \text{R-NCO} + \text{N}2

This method requires high temperatures (80C80^\circ \text{C}) and yields 65–70%, making it less efficient than phosgenation.

Catalytic Carbonylation of Nitro Compounds

Palladium-catalyzed carbonylation of (R)-(-)-2-octyl nitro compounds (R-NO2\text{R-NO}_2) under CO pressure represents an emerging approach:

R-NO2+COPdR-NCO+CO2\text{R-NO}2 + \text{CO} \xrightarrow{\text{Pd}} \text{R-NCO} + \text{CO}2

Yields up to 92% have been achieved in research settings, though scalability remains a challenge.

Enantioselective Synthesis

Chiral Auxiliary-Mediated Approaches

The use of chiral ligands in palladium-catalyzed reactions ensures retention of stereochemistry. For example, (R)-BINAP ligands facilitate asymmetric carbonylation with enantiomeric excess (ee) >99%.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 2-octyl isocyanate precursors offers an eco-friendly alternative. Immobilized Candida antarctica lipase B achieves 88% ee and 70% yield.

Comparative Analysis of Methods

MethodYield (%)Enantiomeric Excess (ee)Safety Concerns
Direct Phosgenation78–85>99High (phosgene toxicity)
Triphosgene Route75–80>99Moderate
Curtius Rearrangement65–7095Low
Catalytic Carbonylation92>99Low

Q & A

Q. How can researchers optimize the synthesis of (R)-(-)-2-octyl isocyanate to ensure enantiomeric purity?

Methodological Answer: To achieve high enantiomeric purity, chiral resolution techniques such as asymmetric catalysis or enzymatic resolution should be employed. Use chiral column chromatography (e.g., HPLC with a cellulose-based stationary phase) for purification, and validate purity via polarimetry or chiral GC-MS. Ensure reaction conditions (temperature, solvent, catalyst loading) are tightly controlled to minimize racemization. For reproducible results, document each synthesis step in detail, including catalyst type, reaction time, and purification protocols .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • FTIR : Confirm the presence of the isocyanate group (N=C=O asymmetric stretch at ~2270 cm⁻¹) and absence of moisture (OH bands).
  • NMR : Use ¹H and ¹³C NMR to verify the stereochemistry at the chiral center (R-configuration) and alkyl chain structure.
  • GC-MS : Pair with derivatization (e.g., reaction with n-dibutylamine) to improve volatility and detect trace impurities .
  • Polarimetry : Measure specific optical rotation ([α]ᴅ) to confirm enantiomeric excess (e.e.).

Q. Table 1: Key Analytical Techniques

TechniquePurposeReference
FTIRFunctional group verification
Chiral GC-MSPurity and enantiomer analysis
PolarimetryEnantiomeric excess determination

Advanced Research Questions

Q. How can reaction kinetics be studied for this compound in urethane formation?

Methodological Answer: Employ in situ FTIR or Raman spectroscopy to monitor the consumption of the isocyanate group (2270 cm⁻¹ peak) during reaction with alcohols. Use pseudo-first-order kinetics under controlled conditions (e.g., excess alcohol). For catalytic studies (e.g., organotin compounds), vary catalyst concentration and temperature to calculate activation energy (Arrhenius plot) and propose a rate law. Computational modeling (DFT or MD simulations) can elucidate transition states and catalytic mechanisms .

Q. What strategies resolve contradictory data in thermal stability studies of this compound?

Methodological Answer:

  • Controlled Decomposition Experiments : Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to identify decomposition pathways.
  • Isocyanate Quantitation : Use indirect GC methods (e.g., derivatization with n-dibutylamine) to distinguish between thermal degradation and side reactions .
  • Sensitivity Analysis : Statistically evaluate variables (e.g., heating rate, sample size) using tools like ANOVA to identify outliers or systematic errors .
  • Peer Validation : Cross-check results with alternative techniques (e.g., HPLC vs. GC) and share raw data for independent replication .

Q. How can computational models predict the environmental fate of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to estimate hydrolysis rate constants (e.g., reaction with water to form urea derivatives).
  • Ecotoxicology Models : Apply EPI Suite or TEST software to predict biodegradation half-lives and bioaccumulation potential.
  • Experimental Validation : Compare computational predictions with lab-based hydrolysis studies under varied pH and temperature conditions .

Experimental Design & Reproducibility

Q. How to ensure reproducibility in isocyanate reactivity studies?

Methodological Answer:

  • Standardized Protocols : Pre-dry solvents (e.g., molecular sieves for THF) and use airtight reactors to prevent moisture interference.
  • Internal Standards : Add a known quantity of deuterated analogs (e.g., d₃-methyl isocyanate) for GC-MS quantification .
  • Data Transparency : Publish raw chromatograms, spectral data, and computational input files in supplementary materials .

Q. What ethical and safety considerations are critical when handling this compound?

Methodological Answer:

  • Exposure Controls : Use fume hoods, PPE (nitrile gloves, respirators), and continuous air monitoring to comply with OSHA limits (<0.02 µg/m³ for isocyanates).
  • Waste Management : Quench residual isocyanate with ethanolamine before disposal.
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles for public datasets .

Data Analysis & Reporting

Q. How should researchers document synthetic procedures for peer review?

Methodological Answer:

  • Structured Formats : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail reaction stoichiometry, catalyst loading, and purification steps.
  • Supporting Information : Include NMR spectra (with integration values), GC-MS chromatograms, and crystallographic data (if applicable). For novel compounds, provide elemental analysis and HRMS data .

Q. What statistical methods validate the significance of isocyanate reaction outcomes?

Methodological Answer:

  • Multivariate Analysis : Use PCA or PLS to correlate reaction variables (e.g., temperature, catalyst) with yield and e.e.
  • Error Propagation : Calculate confidence intervals for kinetic parameters using bootstrapping or Monte Carlo simulations .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-2-Octyl isocyanate
Reactant of Route 2
Reactant of Route 2
(R)-(-)-2-Octyl isocyanate

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